![molecular formula C27H27NO5 B3003317 8-((benzyl(methyl)amino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one CAS No. 844827-27-6](/img/structure/B3003317.png)
8-((benzyl(methyl)amino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one
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Description
8-((benzyl(methyl)amino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C27H27NO5 and its molecular weight is 445.515. The purity is usually 95%.
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Scientific Research Applications
Alzheimer’s Disease Therapy
Compounds with similar structures have been studied for their inhibitory effects on acetylcholinesterase and beta-amyloid aggregation, which are key targets in Alzheimer’s disease treatment .
Anticancer Research
Chromen-4-one derivatives have been explored for their anticancer properties due to their ability to interfere with various biological pathways involved in cancer cell proliferation .
Antimicrobial Activity
The presence of benzyl and methoxy groups can contribute to antimicrobial activity, making such compounds candidates for developing new antimicrobial agents .
Antioxidant Properties
Compounds with hydroxy groups, like the one present in this molecule, often exhibit antioxidant properties which are valuable in various medical and cosmetic applications .
Neuroprotective Effects
The structural features of this compound suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Enzyme Inhibition
Such molecules can act as enzyme inhibitors, providing a pathway for the development of drugs targeting specific enzymes involved in disease processes .
A brief review of the biological potential of indole derivatives 3-(4-[[Benzyl(methyl)amino]methyl]phenyl)-6,7-dimethoxy-2H-2-chromenone (AP2238) inhibits both acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation: a dual function lead for Alzheimer’s disease therapy
properties
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5/c1-17-25(19-10-13-23(31-3)24(14-19)32-4)26(30)20-11-12-22(29)21(27(20)33-17)16-28(2)15-18-8-6-5-7-9-18/h5-14,29H,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERFLOACOIJPFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)CC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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